BenchChemオンラインストアへようこそ!

5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine

physicochemical profiling drug-likeness permeability

5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine is a heterocyclic small molecule belonging to the 1,2,4-oxadiazol-3-amine class. Its structure comprises a 1,2,4-oxadiazole core substituted with a primary amine at position‑3 and a 4‑fluorophenoxymethyl ether at position‑5.

Molecular Formula C9H8FN3O2
Molecular Weight 209.18 g/mol
CAS No. 1423034-83-6
Cat. No. B1447928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine
CAS1423034-83-6
Molecular FormulaC9H8FN3O2
Molecular Weight209.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC2=NC(=NO2)N)F
InChIInChI=1S/C9H8FN3O2/c10-6-1-3-7(4-2-6)14-5-8-12-9(11)13-15-8/h1-4H,5H2,(H2,11,13)
InChIKeyCBBITLGIMSSWQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine (CAS 1423034-83-6) – Core Physicochemical and Structural Profile for Procurement Evaluation


5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine is a heterocyclic small molecule belonging to the 1,2,4-oxadiazol-3-amine class. Its structure comprises a 1,2,4-oxadiazole core substituted with a primary amine at position‑3 and a 4‑fluorophenoxymethyl ether at position‑5. The compound has a molecular weight of 209.18 g mol⁻¹, computed octanol‑water partition coefficient XLogP3‑AA of 1.4, topological polar surface area (TPSA) of 74.2 Ų, six hydrogen‑bond acceptors and one hydrogen‑bond donor [1]. It is commercially available from multiple vendors at ≥95 % purity and is stored under dry, inert conditions at 2–8 °C .

Why 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine Cannot Be Replaced by Close In‑Class Analogs Without Risking Experimental Reproducibility


Minor structural variations among 1,2,4‑oxadiazol‑3‑amine derivatives produce substantial differences in lipophilicity, hydrogen‑bonding capacity, conformational flexibility, and metabolic liability. The 4‑fluorophenoxymethyl ether of the target compound differs materially from direct aryl (e.g., 5‑(4‑fluorophenyl)‑1,2,4‑oxadiazol‑3‑amine), methylene‑linked (e.g., 5‑[(4‑fluorophenyl)methyl]‑1,2,4‑oxadiazol‑3‑amine), or de‑fluorinated phenoxymethyl analogs. These differences alter solubility, membrane permeability, target engagement, and metabolic soft spots, meaning a simple in‑class swap can shift bioactivity profiles by orders of magnitude or introduce unanticipated clearance pathways [1][2]. Quantitative evidence for the key structural discriminators is presented in the Evidence Guide below.

Quantitative Differentiation of 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine Versus Closest Analogs – Evidence for Informed Procurement


Lipophilicity and Polarity Shift Relative to 5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine

The target compound exhibits a lower computed octanol‑water partition coefficient (XLogP3‑AA = 1.4) and a higher topological polar surface area (TPSA = 74.2 Ų) compared with the direct 5‑(4‑fluorophenyl) analog (XLogP3‑AA = 1.6, TPSA = 64.9 Ų). The additional ether oxygen increases the hydrogen‑bond acceptor count from 5 to 6, enhancing aqueous solubility at the cost of passive membrane permeability [1][2].

physicochemical profiling drug-likeness permeability

Conformational Flexibility Comparison with 5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine

The target compound contains three rotatable bonds versus one in the methylene‑linked analog 5‑[(4‑fluorophenyl)methyl]‑1,2,4‑oxadiazol‑3‑amine. The two additional rotatable bonds arise from the oxymethylene ether spacer, which introduces a C–O–C dihedral angle not present in the C–C methylene linkage. This greater conformational freedom permits a wider range of ligand shapes, potentially enabling the compound to engage binding pockets that are inaccessible to the more rigid methylene analog [1].

molecular flexibility rotatable bonds target engagement

Metabolic Soft Spot – Ether Linker as a Potential Site for Oxidative Metabolism

The oxymethylene ether in the target compound introduces a potential site for O‑dealkylation by cytochrome P450 enzymes, a metabolic liability absent in direct‑aryl or carbon‑linked analogs. While direct head‑to‑head microsomal stability data for this specific compound have not been published, class‑level experience with aryl‑alkyl ethers indicates that fluorination at the para‑position can partially retard O‑dealkylation relative to non‑fluorinated phenoxy analogs, providing a tunable metabolic handle that is not available in the non‑ether comparator series [1].

metabolic stability oxidative metabolism clearance

Hydrogen‑Bond Acceptor Capacity Relative to Non‑Ether and De‑Fluorinated Analogs

The target compound provides six hydrogen‑bond acceptors (HBA), one more than the direct‑aryl comparator (HBA = 5) and two more than a de‑fluorinated phenoxymethyl analog lacking the fluorine atom (estimated HBA = 5). The additional acceptor density arises from the ether oxygen and the fluorine substituent acting as a weak H‑bond acceptor. This elevated HBA count correlates with improved aqueous solubility (lower XLogP3‑AA of 1.4 vs. 1.6) and offers more opportunities for directed intermolecular interactions in co‑crystallization or target‑binding studies [1][2].

hydrogen bonding solubility crystal engineering

Commercial Availability and Purity Consistency for Reproducible SAR Studies

The target compound is stocked by multiple independent suppliers (AKSci, CymitQuimica/Biosynth, ChemScene, Leyan) with ≥95 % purity specified across all vendors, and is shipped at ambient temperature with long‑term storage at 2–8 °C in sealed, dry containers. This multi‑vendor availability with consistent purity reduces procurement risk relative to single‑source, custom‑synthesis analogs such as the 5‑(4‑chlorophenoxymethyl) derivative, which is primarily available as a hydrochloride salt and requires in‑house purification .

procurement reproducibility building block

Recommended Research and Industrial Application Scenarios for 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine Based on Quantitative Differentiation


Lead‑Optimization Programs Requiring Tuned Lipophilicity and Enhanced Solubility

The 0.2‑unit lower XLogP3‑AA and 9.3 Ų higher TPSA relative to the 5‑(4‑fluorophenyl) analog make this compound preferable when permeability must be balanced against aqueous solubility, for example in biochemical and cell‑based assays where compound precipitation is a concern. The physchem shift is directly supported by computed PubChem descriptors [1].

Kinase and Metalloenzyme Inhibitor Scaffold Exploration

The 1,2,4‑oxadiazol‑3‑amine core serves as a bioisostere for the amide and carboxylic acid moieties frequently found in ATP‑competitive kinase inhibitors and metalloenzyme inhibitors. The six‑HBA‑count fluorophenoxymethyl ether provides additional coordination sites for metal‑ion chelation or hinge‑region hydrogen bonding compared with the five‑HBA direct‑aryl analog [1][2].

Metabolic Soft‑Spot Engineering for PK Tuning

The oxymethylene ether introduces a site for oxidative O‑dealkylation that is absent in direct aryl and methylene‑linked comparators. This feature is valuable for medicinal chemistry campaigns that require a predictable metabolic handle to control clearance without introducing reactive functional groups [1].

High‑Throughput Screening Library Design with Conformational Diversity

With three rotatable bonds, this compound offers greater conformational diversity than the methylene‑linked analog (1 rotatable bond), potentially sampling a broader range of pharmacophoric shapes in screening libraries. Multi‑vendor availability at consistent ≥95 % purity supports reproducible plate‑based HTS campaigns [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.